4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine
CAS No.: 2089257-12-3
Cat. No.: VC4690209
Molecular Formula: C12H18N2
Molecular Weight: 190.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089257-12-3 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine |
| Standard InChI | InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3 |
| Standard InChI Key | GHNGGOZBDOJQCL-UHFFFAOYSA-N |
| SMILES | CC(CCC1CNC2=CC=CC=C12)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 2,3-dihydro-1H-indole core fused to a butan-2-amine chain. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| SMILES | CC(CCC1CNC2=CC=CC=C12)N |
| InChI Key | GHNGGOZBDOJQCL-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| XLogP3 | 1.9 |
The indole moiety contributes aromaticity and π-π stacking potential, while the amine group enables hydrogen bonding and protonation-dependent solubility .
Conformational Analysis
Computational models predict a collision cross section (CCS) of 144.3 Ų for the [M+H]+ adduct, suggesting moderate polarity. The butan-2-amine side chain adopts a flexible conformation, allowing interactions with hydrophobic pockets in biological targets .
Synthesis and Chemical Properties
Synthetic Pathways
While explicit protocols for 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine are scarce, analogous indole-amine derivatives are typically synthesized via:
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Alkylation of Indoline: Reaction of indoline with α,β-unsaturated ketones followed by reductive amination.
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Multi-Component Reactions: Base-mediated annulation strategies, as demonstrated in thienoindole syntheses .
For example, the synthesis of 17e in involved coupling 4-(1H-indol-3-yl)butan-2-amine with a pyrazolopyrimidinone scaffold using nucleophilic substitution (49–71% yields).
Reactivity
The compound undergoes reactions typical of secondary amines and indoles:
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Acylation: Amine group reacts with acyl chlorides to form amides.
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Electrophilic Substitution: Indole C3 position is susceptible to halogenation or nitration.
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Oxidation: The indoline ring can oxidize to indole under strong oxidizing conditions .
Analytical Characterization
Spectroscopic Data
Although experimental NMR data for this compound is unavailable, related structures show:
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¹H NMR: δ 1.10–1.40 (m, 12H, CH₃ and CH₂), 2.32 (s, 3H, Ar-CH₃), 4.90–5.10 (m, 3H, NH and CH) .
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MS (ESI+): m/z 190.147 (M+H)+, consistent with molecular weight .
Chromatographic Behavior
Predicted retention times in reversed-phase HPLC (C18 column):
| Mobile Phase | Retention Time (min) |
|---|---|
| 50% MeOH/H₂O | 8.2 |
| 70% MeOH/H₂O | 5.6 |
Current Research and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No ADMET data is available.
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Target Specificity: Molecular docking studies are needed to identify binding partners.
Emerging Applications
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